molecular formula C18H17BrCl2O5S B14523534 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate CAS No. 62807-26-5

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate

Cat. No.: B14523534
CAS No.: 62807-26-5
M. Wt: 496.2 g/mol
InChI Key: XNPRLDCHOXFKFF-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically requires a palladium catalyst and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, sulfonation, and esterification, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it distinct from simpler compounds like bromophenol and dichlorophenol.

Properties

CAS No.

62807-26-5

Molecular Formula

C18H17BrCl2O5S

Molecular Weight

496.2 g/mol

IUPAC Name

[2-(4-bromophenoxy)sulfonyl-4,6-dichlorophenyl] hexanoate

InChI

InChI=1S/C18H17BrCl2O5S/c1-2-3-4-5-17(22)25-18-15(21)10-13(20)11-16(18)27(23,24)26-14-8-6-12(19)7-9-14/h6-11H,2-5H2,1H3

InChI Key

XNPRLDCHOXFKFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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